molecular formula C22H28N2O2 B6599880 rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans CAS No. 2059910-21-1

rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans

Cat. No.: B6599880
CAS No.: 2059910-21-1
M. Wt: 352.5 g/mol
InChI Key: ZODPLMKUZITHHK-VQTJNVASSA-N
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Description

rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans, is a complex organic compound with notable stereochemical configurations. Its structure features a pyrrolidine ring, benzyl and phenyl groups, and a carbamate linkage. Its applications span various scientific fields, particularly in medicinal chemistry, where it often serves as a building block in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans, typically involves multi-step organic reactions. Here’s a generalized route:

  • Formation of Pyrrolidine Ring: : Starting with appropriate precursors, such as N-benzyl and N-phenyl derivatives, the pyrrolidine ring is formed through cyclization reactions under conditions like heating in the presence of strong bases.

  • Carbamate Formation: : The subsequent step involves reacting the pyrrolidine intermediate with tert-butyl carbamate. This reaction often requires catalysts like triphosgene or phosgene analogs under controlled temperature to avoid decomposition.

Industrial Production Methods

On an industrial scale, the synthesis is usually optimized for efficiency and yield. Automated reactors with controlled environments (temperature, pressure, and pH) are employed. Solvent recovery and recycling are integral to industrial processes to ensure sustainability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions typically with agents like potassium permanganate or chromium trioxide, potentially yielding ketones or alcohols as intermediate products.

  • Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride, the carbamate can be reduced to amines and alcohols.

  • Substitution: : Halogenation and nitration reactions can introduce new functional groups to the benzyl or phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic conditions or chromium trioxide.

  • Reduction: : Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

  • Substitution: : Bromine for halogenation or a mixture of sulfuric and nitric acid for nitration.

Major Products Formed

  • Oxidation: : Ketones and alcohol derivatives.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans, is a valuable intermediate for synthesizing complex molecules.

Biology

The compound is often used in biochemical studies to understand enzyme-substrate interactions and the role of stereochemistry in biological activity.

Medicine

In medicinal chemistry, it serves as a precursor for pharmaceutical drugs targeting neurological and inflammatory diseases. The stereochemistry of the compound is crucial for its biological activity.

Industry

It is employed in the synthesis of polymers and advanced materials, taking advantage of its reactivity and stability under various conditions.

Mechanism of Action

Molecular Targets

The compound's mechanism of action typically involves interaction with enzymes or receptors in the body. The stereochemistry influences binding affinity and specificity.

Pathways Involved

It can modulate biochemical pathways by inhibiting or activating enzymes. This modulation can affect downstream processes, leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate

  • tert-butyl N-[(3S,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate

Highlighting Its Uniqueness

The trans configuration of rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate provides distinct physicochemical properties and biological activities, making it unique compared to its cis and other stereoisomers. This uniqueness often translates to differential biological activity and reactivity in chemical syntheses.

There you have it

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-20-16-24(14-17-10-6-4-7-11-17)15-19(20)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25)/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODPLMKUZITHHK-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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